1-Methyloctahydroindolizin-1-ol
Description
1-Methyloctahydroindolizin-1-ol is a bicyclic organic compound characterized by a saturated indolizine backbone (a fused bicyclic system comprising a six-membered and a five-membered ring) with a hydroxyl (-OH) and methyl (-CH₃) group at position 1. Its molecular formula is C₉H₁₇NO (molecular weight: 155.24 g/mol). The compound’s saturated structure confers conformational flexibility, distinguishing it from aromatic heterocycles.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-methyl-3,5,6,7,8,8a-hexahydro-2H-indolizin-1-ol |
InChI |
InChI=1S/C9H17NO/c1-9(11)5-7-10-6-3-2-4-8(9)10/h8,11H,2-7H2,1H3 |
InChI Key |
YESJUEZILOZIIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN2C1CCCC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-Methyloctahydroindolizin-1-ol with four structurally related compounds from the evidence:
Key Observations:
Ring Systems: The target compound’s saturated bicyclic structure contrasts with the aromatic indazole in 1-Methyl-1H-indazol-5-ol, which features two adjacent nitrogen atoms . The azetidine ring in 1-Benzhydrylazetidin-3-ol introduces significant ring strain, making it more reactive but less stable than the target’s bicyclic system . The isoindolinone in 7-Methoxyisoindolin-1-one contains a lactam group, which enhances polarity and hydrogen-bonding capacity compared to the target’s hydroxyl group .
Functional Groups: The hydroxyl group in the target and 1-Methyl-1H-indazol-5-ol enables hydrogen bonding, but the latter’s aromatic system may reduce nucleophilicity due to electron delocalization .
Physicochemical and Reactivity Profiles
Solubility :
- The target’s saturated structure likely increases lipophilicity compared to aromatic indazoles but less than bulky derivatives like 1-Benzhydrylazetidin-3-ol .
- The hydroxyl group enhances water solubility relative to 7-Methoxyisoindolin-1-one’s lactam .
Stability :
- The bicyclic system may offer better thermal stability than strained azetidines but less than rigid aromatic systems .
Reactivity :
- The hydroxyl group is more nucleophilic than lactams, making it prone to oxidation or esterification .
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